5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide
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Overview
Description
5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of bromomethyl and iodo substituents on the pyrazole ring, along with a methyl group and a hydrobromide salt form
Preparation Methods
The synthesis of 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the bromomethyl and iodo groups. The hydrobromide salt is then formed to enhance the compound’s stability and solubility.
Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Introduction of Iodo Group: The iodo group can be introduced through iodination using iodine and a suitable oxidizing agent.
Formation of Hydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to form the hydrobromide salt.
Chemical Reactions Analysis
5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds.
Common reagents used in these reactions include N-bromosuccinimide (NBS), iodine, hydrobromic acid, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide involves its interaction with molecular targets and pathways within biological systems. The bromomethyl and iodo groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their functions. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide can be compared with other similar compounds, such as:
5-(Bromomethyl)-4-chloro-1-methyl-1H-pyrazole hydrobromide: This compound has a chloro group instead of an iodo group, which may result in different reactivity and biological activity.
5-(Bromomethyl)-4-fluoro-1-methyl-1H-pyrazole hydrobromide: The presence of a fluoro group can significantly alter the compound’s properties, including its stability and reactivity.
5-(Bromomethyl)-4-iodo-1-ethyl-1H-pyrazole hydrobromide: The substitution of a methyl group with an ethyl group can affect the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(bromomethyl)-4-iodo-1-methylpyrazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrIN2.BrH/c1-9-5(2-6)4(7)3-8-9;/h3H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLZCRQFDHGRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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